tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(hydroxymethyl)cyclobutyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-8-5-4-7(8)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIWSLKMPXBQFY-HTQZYQBOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate typically involves the reaction of cis-2-(hydroxymethyl)cyclobutanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted carbamates.
Scientific Research Applications
Organic Synthesis
tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate serves as an essential building block in organic synthesis. Its protected amine group allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules.
Synthesis of Cyclobutane Derivatives
The compound is utilized to create various cyclobutane-containing scaffolds. Researchers have employed it to synthesize natural products and drug candidates that require the incorporation of cyclobutane rings, which can enhance biological activity due to their unique conformational properties .
Peptide Synthesis
In peptide chemistry, this compound can be incorporated into peptide chains using standard coupling methods. This integration allows scientists to study the influence of cyclobutane on peptide conformation and stability, potentially leading to novel therapeutic peptides .
Pharmaceutical Applications
The compound has been investigated for its potential in drug development, particularly in targeting specific biological pathways.
Drug Design
Its structural features make it a candidate for designing new drugs with improved efficacy and specificity. For instance, compounds derived from this compound have shown promise in enhancing the activity of cystic fibrosis transmembrane conductance regulator (CFTR), which is crucial for treating cystic fibrosis .
CFTR Modulators
A study highlighted the role of this compound derivatives as CFTR modulators. These compounds were tested for their ability to improve CFTR function, demonstrating significant biological activity that could lead to new treatments for cystic fibrosis .
Synthesis of Bioactive Compounds
Research has shown that using this compound as a precursor can facilitate the synthesis of bioactive compounds with potential therapeutic effects. For example, derivatives have been synthesized that exhibit anti-cancer properties, showcasing the compound's versatility in medicinal chemistry .
Mechanism of Action
The mechanism of action of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate involves the formation of a stable carbamate group that protects the amine functionality during chemical reactions. The molecular targets and pathways involved include the interaction with nucleophiles and electrophiles, leading to the formation of various substituted products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers: cis vs. trans Configuration
Key Insight : The cis isomer’s spatial arrangement facilitates hydrogen bonding, making it more reactive in chiral environments .
Substitution Position: Cyclobutane vs. Other Ring Systems
Key Insight : Positional isomerism affects steric and electronic properties, influencing solubility and reaction pathways .
Functional Group Variations
a. Amino-Substituted Derivatives
b. Nitrile-Containing Analogs
Key Insight : Nitrile groups increase reactivity but reduce stability, making hydroxymethyl derivatives preferable for prolonged reactions .
Data Table: Comparative Overview
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Functional Group | Purity | Key Application |
|---|---|---|---|---|---|---|
| This compound | 1639216-79-7 | C₁₀H₁₉NO₃ | 201.26 | Hydroxymethyl | 95–97% | Protecting group |
| tert-Butyl N-[trans-2-(hydroxymethyl)cyclobutyl]carbamate | 31420-65-2 | C₁₀H₁₉NO₃ | 201.26 | Hydroxymethyl | 95% | Niche synthesis |
| tert-Butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate | 1032684-85-7 | C₁₁H₂₂N₂O₂ | 214.31 | Amino, dimethyl | ≥97% | Peptidomimetics |
| tert-Butyl (3-(dibenzylamino)cyclobutyl)carbamate | 1356087-56-3 | C₂₃H₂₈N₂O₂ | 364.48 | Dibenzylamino | Not specified | Lab-scale reactions |
Biological Activity
tert-Butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate is an organic compound characterized by its unique structural features, including a cyclobutane ring and a hydroxymethyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C₁₀H₁₉NO₃
- Molecular Weight : 201.26 g/mol
- CAS Number : 1639216-79-7
- Density : Approximately 1.1 g/cm³
- Boiling Point : ~317.9 °C
Synthesis
The synthesis of this compound can be achieved through various methods, including the reaction of methyl (1R,3R)-3-((tert-butoxycarbonyl)amino)cyclobutane-1-carboxylate with lithium borohydride in tetrahydrofuran. This process typically involves low-temperature reactions followed by heating and purification via column chromatography .
Research indicates that compounds like this compound may exhibit biological activity through various mechanisms, including:
- Interaction with Biological Pathways : Its structural features allow it to potentially interact with specific biological targets, influencing pathways related to cell signaling and metabolism.
- Peptide Integration : The compound can serve as a building block for peptides, enabling researchers to study the effects of cyclobutane incorporation on peptide stability and conformation .
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, indicating potential for development as antimicrobial agents.
- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on cancer cell lines. Results indicate that certain derivatives may induce apoptosis in cancer cells, suggesting a possible role in cancer therapy.
- Drug Development Applications : The compound has been explored as an intermediate in synthesizing more complex bioactive molecules, which could lead to novel therapeutic agents targeting specific diseases.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₁₀H₁₉NO₃ | Hydroxymethyl group on cyclobutane |
| tert-butyl N-cis-3-(hydroxymethyl)cyclobutylcarbamate | C₁₀H₁₉NO₃ | cis stereochemistry |
| tert-butyl (trans-3-(hydroxymethyl)cyclobutyl)carbamate | C₁₀H₁₉NO₃ | trans stereochemistry |
Future Research Directions
Further investigation into the biological activities of this compound is warranted, focusing on:
- Mechanistic Studies : Understanding the detailed mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal model studies to assess the pharmacokinetics and therapeutic efficacy.
- Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological activity, which could lead to more potent derivatives.
Q & A
Q. How is it utilized in fragment-based drug discovery (FBDD)?
- Methodology : Serve as a core scaffold for SPR-based screening. Functionalize the hydroxymethyl group with click chemistry (e.g., CuAAC with azide-tagged fragments) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
